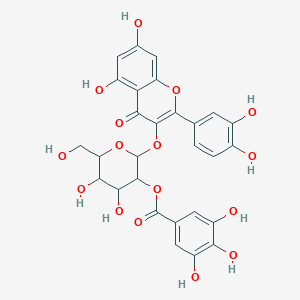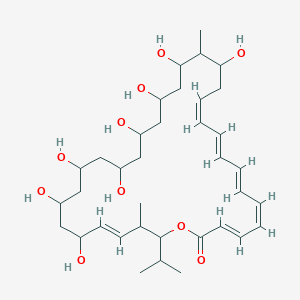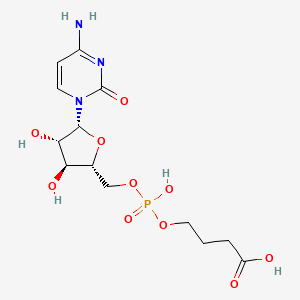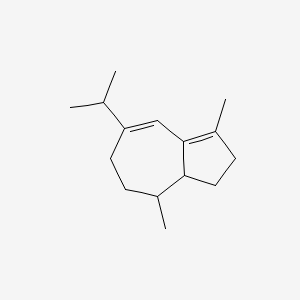
Guaia-4,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guaia-4,6-diene is a bicyclic sesquiterpene that is 1,2,6,7,8,8a-hexahydroazulene carrying an isopropyl substituent at position 5 as well as two methyl substituents at positions 5 and 8. It has a role as a plant metabolite. It is a sesquiterpene, a polycyclic olefin and a carbobicyclic compound.
Aplicaciones Científicas De Investigación
Semisynthesis and Microbial Engineering
Guaia-4,6-diene is utilized as a starting material in the semisynthetic production of potent compounds such as transient receptor potential canonical (TRPC) channel agonist englerin A. It has been engineered in microorganisms like Escherichia coli and Saccharomyces cerevisiae for efficient production, combining synthetic biology and chemical synthesis for economical production of englerin A and its analogues (Siemon et al., 2020).
Biomimetic Conversions
Research on guaia-4,6-diene includes its transformation into other compounds like hanalpinol through processes like autooxidation and photosensitized oxidation. This transformation, observed in the rhizomes of Alpinia japonica, offers insights into biogenetic pathways and biomimetic conversions (Morita et al., 1988).
Isolation from Natural Sources
Studies have also focused on isolating various guaiane sesquiterpenes, including guaia-4,6-diene, from natural sources like agarwood. These isolations help in understanding the chemical composition and potential applications of these natural products (Ishihara et al., 1991).
Medicinal and Biological Applications
In the field of medicine and biology, guaia-4,6-diene's derivatives have been investigated for their cytotoxic properties. Some compounds derived from guaia-4,6-diene have shown inhibitory activity against cancer cell lines, highlighting their potential in cancer research (Zaghloul et al., 2014).
Propiedades
Nombre del producto |
Guaia-4,6-diene |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
3,8-dimethyl-5-propan-2-yl-1,2,6,7,8,8a-hexahydroazulene |
InChI |
InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h9-11,14H,5-8H2,1-4H3 |
Clave InChI |
HLXDFKWNOTZIEI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=CC2=C(CCC12)C)C(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



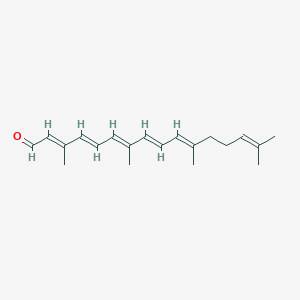
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1254096.png)
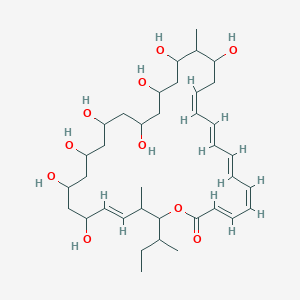
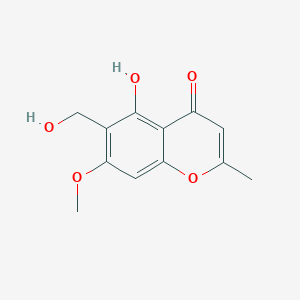
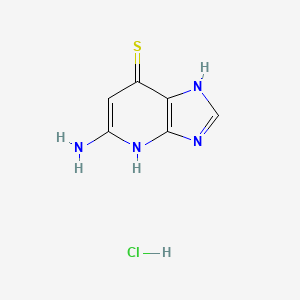
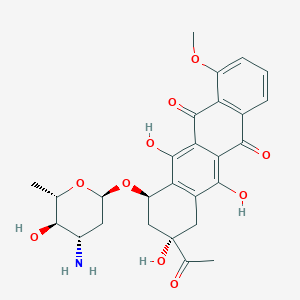
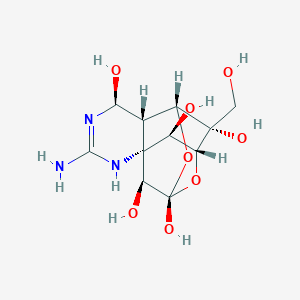
![5-Bromoimidazo[1,2-a]pyridine](/img/structure/B1254105.png)
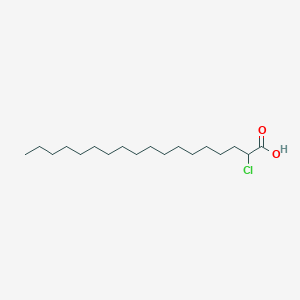
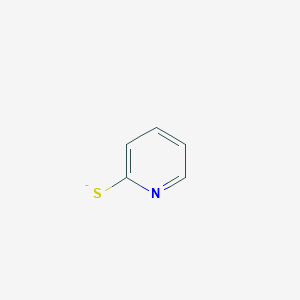
![[(1S,2S,3S,4S,5R,6S,8S,9R,13R,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1254109.png)
